molecular formula C14H21N3O3S B5578366 N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5578366
M. Wt: 311.40 g/mol
InChI Key: AZQNZMXZEJKNLF-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide” is a chemical compound with the molecular formula C18H28N2O3S and a molecular weight of 352.49 . It is soluble in DMSO .


Physical And Chemical Properties Analysis

As mentioned earlier, this compound has a molecular weight of 352.49 and is soluble in DMSO . Other physical and chemical properties such as melting point, boiling point, etc., were not available in the sources I found.

Scientific Research Applications

Organic Chemistry and Reaction Mechanisms

Relayed Proton Braking Mechanism
The study by Furukawa et al. (2020) explores the concept of relayed proton braking in N-pyridyl-2-iso-propylaniline derivatives, demonstrating how the selective protonation of the pyridine nitrogen atom can significantly decelerate rotation rates around specific bonds through a relayed brake mechanism. This insight is crucial for understanding molecular dynamics and could inform the design of novel compounds with tailored rotational properties (Furukawa et al., 2020).

Synthesis of HMG-CoA Reductase Inhibitors
Watanabe et al. (1997) synthesized a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, evaluating their potential as HMG-CoA reductase inhibitors. This research highlights the application of methanesulfonamides in developing compounds with significant biochemical activities (Watanabe et al., 1997).

Catalysis

Nicotinium Methane Sulfonate as a Bi-functional Catalyst
Tamaddon and Azadi (2018) reported the preparation and catalytic application of nicotinum methane sulfonate, a novel ionic liquid derived from nicotine and methane sulfonic acid. This catalyst demonstrates significant activity in synthesizing 2-amino-3-cyanopyridines, showcasing the role of methanesulfonamide derivatives in facilitating efficient and green chemical reactions (Tamaddon & Azadi, 2018).

Molecular Structure Analysis

Crystal Structure of N-3-Pyridinyl-methanesulfonamide
Research by Dodoff et al. (2004) on the crystal structure of N-3-pyridinyl-methanesulfonamide provided detailed insights into its molecular conformation and the stabilizing role of hydrogen bonds. Such studies are essential for understanding the molecular basis of the compound's reactivity and potential interactions in complex chemical systems (Dodoff et al., 2004).

properties

IUPAC Name

N-[(3S,4R)-4-propyl-1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-4-12-9-17(10-13(12)16-21(2,19)20)14(18)11-5-7-15-8-6-11/h5-8,12-13,16H,3-4,9-10H2,1-2H3/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQNZMXZEJKNLF-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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